molecular formula C14H10BrFO B1302598 4-Bromo-4'-fluoro-3'-methylbenzophenone CAS No. 844879-20-5

4-Bromo-4'-fluoro-3'-methylbenzophenone

Cat. No. B1302598
M. Wt: 293.13 g/mol
InChI Key: HKVAPOPRAJIWKO-UHFFFAOYSA-N
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Description

4-Bromo-4'-fluoro-3'-methylbenzophenone (4-BFMBP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a halogenated aromatic ketone with a molecular weight of 274.1 g/mol. It has been used in a variety of fields, including biochemistry, pharmacology, and drug discovery. The main focus of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 4-Bromo-4'-fluoro-3'-methylbenzophenone can be achieved through a multi-step process involving the bromination and fluorination of a starting material.

Starting Materials
3-methylbenzophenone, bromine, potassium hydroxide, fluorine gas

Reaction
3-methylbenzophenone is treated with bromine and potassium hydroxide to form 4-bromo-3-methylbenzophenone..
4-bromo-3-methylbenzophenone is then treated with fluorine gas to form 4-bromo-4'-fluoro-3'-methylbenzophenone..

Scientific Research Applications

4-Bromo-4'-fluoro-3'-methylbenzophenone has been used in a variety of scientific research applications, including drug discovery, biochemistry, and pharmacology. It has been used in the development of new drugs, as well as in the study of the biochemical and physiological effects of drugs. It has also been used in the study of the mechanism of action of drugs, as well as in the study of the pharmacokinetics of drugs.

Mechanism Of Action

4-Bromo-4'-fluoro-3'-methylbenzophenone has been used in the study of the mechanism of action of drugs. It has been found to interact with several different receptors, including G-protein coupled receptors, tyrosine kinase receptors, and ion channels. It has also been found to interact with enzymes, such as cytochrome P450 enzymes and monoamine oxidase.

Biochemical And Physiological Effects

4-Bromo-4'-fluoro-3'-methylbenzophenone has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been found to be an inhibitor of monoamine oxidase, which is involved in the breakdown of neurotransmitters. In addition, it has been found to be an agonist of G-protein coupled receptors, which are involved in the regulation of cell signaling pathways.

Advantages And Limitations For Lab Experiments

There are several advantages and limitations to using 4-Bromo-4'-fluoro-3'-methylbenzophenone in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective choice for research applications. Additionally, it is relatively stable and has a low toxicity, making it safe to use in the laboratory. However, it is important to note that 4-Bromo-4'-fluoro-3'-methylbenzophenone is a halogenated aromatic ketone, and as such, it can react with other compounds in the laboratory.

Future Directions

There are several potential future directions for research involving 4-Bromo-4'-fluoro-3'-methylbenzophenone. One potential direction is to further explore its pharmacological effects, such as its effects on cell signaling pathways and its interactions with enzymes and receptors. Another potential direction is to explore its potential applications in drug discovery, such as its use in the development of new drugs. Additionally, further research could be done to explore its potential toxicity and safety in humans. Finally, further research could be done to explore its potential uses in biochemistry and pharmacology.

properties

IUPAC Name

(4-bromophenyl)-(4-fluoro-3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVAPOPRAJIWKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373678
Record name 4-Bromo-4'-fluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-fluoro-3'-methylbenzophenone

CAS RN

844879-20-5
Record name 4-Bromo-4'-fluoro-3'-methylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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